5-bromo-1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione
Description
Historical Context of Isatin Derivatives in Research
Isatin (1H-indole-2,3-dione), first isolated in 1840 by Otto Linné Erdman and Auguste Laurent through the oxidation of indigo dye, established a cornerstone for heterocyclic chemistry. Early applications focused on its role in natural dyes, such as the iconic "Maya blue" pigment, but its versatility soon expanded into medicinal chemistry. The discovery of endogenous isatin in humans—as a metabolite of adrenaline—highlighted its biological relevance, spurring investigations into synthetic analogs. By the mid-20th century, isatin derivatives were recognized for their antitumor, antiviral, and anti-inflammatory properties, with structural modifications at the N1, C5, and C3 positions becoming a focal point for drug development.
Discovery and Development of 5-Bromoisatin Derivatives
The introduction of halogen atoms, particularly bromine, at the C5 position of isatin marked a critical advancement in optimizing bioactivity. Early bromination methods, such as the Sandmeyer and Stolle methodologies, relied on electrophilic substitution using reagents like pyridinium bromochromate (PBC) in acetic acid. These protocols enabled regioselective monobromination, yielding 5-bromoisatin—a precursor for diverse N-substituted derivatives. The development of 5-bromo-1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione emerged from efforts to enhance lipophilicity and target affinity through N-alkylation, leveraging the reactivity of the isatin core.
Significance of N-Substituted Isatin Compounds
N-Substitution of isatin derivatives introduces steric and electronic modifications that profoundly influence pharmacological profiles. For instance, the addition of a 3,3-dimethyl-2-oxobutyl group at the N1 position enhances metabolic stability and membrane permeability, critical for central nervous system (CNS) drug candidates. Such modifications also enable selective interactions with biological targets, such as kinases and apoptosis regulators, as demonstrated in studies of non-small cell lung cancer (NSCLC) cell lines. The structural plasticity of N-substituted isatins underscores their utility in fragment-based drug design.
Overview of this compound in Scientific Literature
This compound, with the molecular formula C₁₄H₁₄BrNO₃ and a molar mass of 324.17 g/mol, has been synthesized via alkylation of 5-bromoisatin with 1-bromo-3,3-dimethylbutan-2-one under anhydrous conditions. Its crystalline structure, characterized by X-ray diffraction, reveals a planar indole ring system with the bromine atom at C5 and the 3,3-dimethyl-2-oxobutyl group adopting a gauche conformation relative to the diketone moiety. Literature highlights its role as an intermediate in synthesizing polyaryleneoxindoles and Morita-Baylis-Hillman adducts, which exhibit potent cytotoxic activity.
Relationship to Endogenous Isatin and Biological Significance
Endogenous isatin modulates monoamine oxidase (MAO) activity and interacts with adrenergic receptors, suggesting that synthetic analogs like this compound may retain or enhance these interactions. Preclinical studies indicate that brominated isatins interfere with tubulin polymerization and induce apoptosis in cancer cells, though the exact mechanism remains under investigation. The compound’s structural resemblance to natural isatin, combined with its synthetic modifications, positions it as a promising candidate for targeting oxidative stress-related pathways and kinase signaling networks.
Properties
IUPAC Name |
5-bromo-1-(3,3-dimethyl-2-oxobutyl)indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-14(2,3)11(17)7-16-10-5-4-8(15)6-9(10)12(18)13(16)19/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVKDWHSABRNMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione typically involves the bromination of indoline-2,3-dione derivatives. One common method includes the reaction of indoline-2,3-dione with bromine in the presence of a suitable solvent such as acetic acid . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
5-Bromo-1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences between the target compound and related brominated indole-2,3-diones:
| Compound Name | Substituent at N1 Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| 5-Bromo-1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione | 3,3-Dimethyl-2-oxobutyl | C₁₄H₁₄BrNO₃ | 324.18 | 314026-21-6 | Bulky substituent with ketone group |
| 5-Bromo-1-ethyl-1H-indole-2,3-dione | Ethyl | C₁₀H₈BrNO₂ | 254.08 | 69736-76-1 | Smaller alkyl chain; no ketone |
| 5-Bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione | None (6-hydroxy substitution) | C₈H₄BrNO₃ | 242.03 | 1909316-11-5 | Hydroxy group at C6; reduced indole |
| 5-Bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione | None (1,7-dimethyl substitution) | C₉H₁₆N₂ | 152.24 | 327982-93-4 | Methyl groups at C1 and C7 |
Key Observations :
- Steric and Electronic Effects: The 3,3-dimethyl-2-oxobutyl group in the target compound increases steric hindrance compared to smaller substituents (e.g., ethyl in 69736-76-1) .
- Positional Substitution : Compounds like 1909316-11-5 (hydroxy at C6) and 327982-93-4 (methyl at C1/C7) demonstrate how substitution patterns alter the indole core’s electronic properties and biological activity .
Physicochemical Properties
- Melting Points : Brominated indole derivatives typically exhibit melting points between 133–196°C, depending on substituents. For example:
- Solubility : Bulky, hydrophobic groups (e.g., 3,3-dimethyl-2-oxobutyl) reduce aqueous solubility but enhance lipid permeability, which may improve blood-brain barrier penetration in therapeutic contexts .
Biological Activity
5-Bromo-1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione is a synthetic compound with potential pharmacological applications. This indole derivative has garnered attention due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₄BrNO₃. The compound features a bromine atom and an oxobutyl side chain that contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄BrNO₃ |
| Molecular Weight | 324.17 g/mol |
| CAS Number | 314026-21-6 |
| MDL Number | MFCD01248404 |
| Hazard Classification | Irritant |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study reported an IC50 value of approximately 0.638 μM against MIA PaCa-2 pancreatic cancer cells, indicating potent cytotoxic effects .
Mechanism of Action:
The compound's anticancer activity is believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, particularly the RAS signaling pathway . This inhibition leads to reduced tumor growth and enhanced apoptosis in cancerous cells.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound also exhibits anti-inflammatory activities. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models . The underlying mechanism involves the modulation of NF-kB signaling pathways, which are critical in inflammatory responses.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound on various cancer cell lines including HeLa (cervical cancer), SW480 (colon cancer), and MDA-MB-231 (breast cancer). The compound demonstrated varying degrees of cytotoxicity across these lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 25.9 ± 2.9 |
| SW480 | 33.5 ± 4.0 |
| MDA-MB-231 | 30.0 ± 3.5 |
These findings suggest that the compound may be particularly effective against certain types of cancer cells while exhibiting moderate toxicity towards others .
Study 2: Anti-inflammatory Activity
In a separate investigation focusing on inflammatory responses, the compound was tested for its ability to inhibit TNF-alpha production in lipopolysaccharide-stimulated macrophages. Results indicated a significant reduction in TNF-alpha levels at concentrations as low as 10 μM, showcasing its potential as an anti-inflammatory agent .
Q & A
Q. What are the key considerations for optimizing the synthesis of brominated indole-2,3-dione derivatives?
Methodological Answer: Synthesis optimization requires attention to solvent systems, catalysts, and purification methods. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400:DMF (2:1) solvents facilitates regioselective triazole formation, as demonstrated in the synthesis of structurally related indole derivatives . Key parameters include:
- Reaction Time: 12 hours for complete conversion.
- Catalyst Loading: 1.0 g CuI per 700 mg substrate.
- Purification: Flash column chromatography with 70:30 ethyl acetate:hexane yields ~50% pure product.
- Yield Enhancement: Post-reaction extraction with water and ethyl acetate minimizes solvent residues .
Q. Table 1: Representative Reaction Conditions
| Parameter | Value/Description | Reference |
|---|---|---|
| Solvent System | PEG-400:DMF (2:1) | |
| Catalyst | CuI | |
| Reaction Time | 12 hours | |
| Purification Method | Flash column chromatography | |
| Typical Yield | 25–50% |
Q. How can researchers confirm the structural integrity of brominated indole derivatives?
Methodological Answer: Multimodal spectroscopic and crystallographic techniques are essential:
- NMR Spectroscopy: and NMR identify substituent positions (e.g., aromatic protons at δ 7.23 ppm and carbonyl carbons at δ 180–190 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas (e.g., [M+H] at m/z 427.0757 for CHBrNO) .
- X-ray Diffraction: Resolves stereochemical ambiguities, as seen in the crystal structure of 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde .
Advanced Research Questions
Q. What mechanistic insights underpin Cu(I)-catalyzed reactions in indole functionalization?
Methodological Answer: Cu(I) facilitates alkyne-azide cycloaddition via a stepwise mechanism involving π-complex formation and triazole ring closure. The PEG-400 solvent enhances catalyst stability and reduces side reactions (e.g., oxidative homocoupling of alkynes). Kinetic studies using NMR (δ -114.65 ppm for fluorinated analogs) reveal solvent polarity effects on reaction rates .
Q. How can environmental fate studies inform the safe handling of brominated indole derivatives?
Methodological Answer: Long-term environmental impact assessments (e.g., Project INCHEMBIOL) evaluate:
- Biotic/Abiotic Degradation: Hydrolysis and photolysis rates in aqueous systems.
- Bioaccumulation: LogP values predict partitioning into lipid-rich tissues.
- Ecotoxicology: Daphnia magna or algal growth inhibition assays quantify toxicity thresholds .
Q. Table 2: Environmental Risk Assessment Parameters
| Parameter | Methodology | Reference |
|---|---|---|
| Hydrolysis Half-life | pH-dependent kinetic studies | |
| LogP (Partition Coefficient) | HPLC-derived measurements | |
| EC50 (Algal Toxicity) | ISO 8692 standardized tests |
Q. How should researchers resolve contradictions in spectroscopic data for structurally complex indoles?
Methodological Answer: Discrepancies between NMR and X-ray data often arise from dynamic equilibria (e.g., keto-enol tautomerism). Strategies include:
Q. What statistical frameworks are recommended for analyzing biological activity data of indole derivatives?
Methodological Answer:
- Dose-Response Curves: Fit using nonlinear regression (e.g., Hill equation) to determine IC values.
- ANOVA with Post Hoc Tests: Compare antioxidant activity across analogs (e.g., DPPH radical scavenging assays) .
- Principal Component Analysis (PCA): Correlate structural features (e.g., substituent electronegativity) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
